molecular formula C31H37IN2S2 B131043 3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide CAS No. 159021-02-0

3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide

Cat. No.: B131043
CAS No.: 159021-02-0
M. Wt: 628.7 g/mol
InChI Key: LMEUJOYPQQOSLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide, also known as this compound, is a useful research compound. Its molecular formula is C31H37IN2S2 and its molecular weight is 628.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Carbocyanines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

159021-02-0

Molecular Formula

C31H37IN2S2

Molecular Weight

628.7 g/mol

IUPAC Name

3-pentyl-2-[(2E,4E,6E)-7-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C31H37N2S2.HI/c1-3-5-16-24-32-26-18-12-14-20-28(26)34-30(32)22-10-8-7-9-11-23-31-33(25-17-6-4-2)27-19-13-15-21-29(27)35-31;/h7-15,18-23H,3-6,16-17,24-25H2,1-2H3;1H/q+1;/p-1

InChI Key

LMEUJOYPQQOSLU-UHFFFAOYSA-M

Isomeric SMILES

CCCCCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCCCC.[I-]

SMILES

CCCCCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCC.[I-]

Canonical SMILES

CCCCCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCC.[I-]

Synonyms

3,3'-dipentylthiacarbocyanine
3,3'-dipentylthiacarbocyanine iodide
DiSC5(3)

Origin of Product

United States

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